molecular formula C23H32O2 B13742244 6,6'-Methylenebis(4-tert-butyl-o-cresol) CAS No. 3634-86-4

6,6'-Methylenebis(4-tert-butyl-o-cresol)

Cat. No.: B13742244
CAS No.: 3634-86-4
M. Wt: 340.5 g/mol
InChI Key: MUOCKFNUAUVTHQ-UHFFFAOYSA-N
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Description

6,6’-Methylenebis(4-tert-butyl-o-cresol) is a phenolic antioxidant widely used in various industrial applications. It is known for its ability to stabilize polymers and prevent oxidative degradation. The compound has the molecular formula C23H32O2 and a molecular weight of 340.4990 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis(4-tert-butyl-o-cresol) typically involves the reaction of 4-tert-butyl-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-tert-butyl-o-cresol molecules .

Industrial Production Methods

In industrial settings, the production of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis(4-tert-butyl-o-cresol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-Methylenebis(4-tert-butyl-o-cresol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, protecting polymers and biological systems from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Methylenebis(4-tert-butyl-o-cresol) is unique due to its specific structure, which provides a balance between steric hindrance and antioxidant activity. The tert-butyl groups enhance its stability and solubility in non-polar environments, making it particularly effective in stabilizing polymers and other hydrophobic materials .

Properties

CAS No.

3634-86-4

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-6-methylphenol

InChI

InChI=1S/C23H32O2/c1-14-9-18(22(3,4)5)12-16(20(14)24)11-17-13-19(23(6,7)8)10-15(2)21(17)25/h9-10,12-13,24-25H,11H2,1-8H3

InChI Key

MUOCKFNUAUVTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C

Origin of Product

United States

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